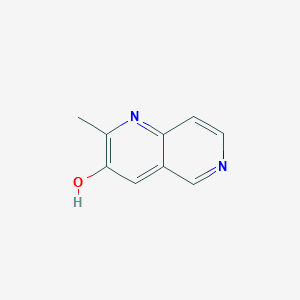![molecular formula C8H13NO B1290067 1-Azabicyclo[3.2.2]nonan-3-one CAS No. 473795-47-0](/img/structure/B1290067.png)
1-Azabicyclo[3.2.2]nonan-3-one
Vue d'ensemble
Description
1-Azabicyclo[322]nonan-3-one is a bicyclic compound that features a nitrogen atom within its ring structure
Méthodes De Préparation
The synthesis of 1-Azabicyclo[3.2.2]nonan-3-one can be achieved through several routes. One common method involves the reaction of quinuclidin-3-one with diazomethane . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow techniques and advanced purification methods to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-Azabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminium hydride typically yields amine derivatives, while oxidation with potassium permanganate results in oxo derivatives.
Applications De Recherche Scientifique
1-Azabicyclo[3.2.2]nonan-3-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antiprotozoal agents, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense.
Biological Studies: The compound’s unique structure makes it a useful tool in studying the structure-activity relationships of bicyclic amines and their biological effects.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[3.2.2]nonan-3-one in its antiprotozoal activity involves the interaction with specific molecular targets within the protozoan cells. The compound’s structure allows it to bind to critical enzymes or receptors, disrupting essential biological processes and leading to the death of the protozoan . The exact molecular pathways involved may vary depending on the specific protozoan species and the derivative of the compound used.
Comparaison Avec Des Composés Similaires
1-Azabicyclo[3.2.2]nonan-3-one can be compared with other similar bicyclic compounds, such as:
3-Azabicyclo[3.3.1]nonane:
1-Azabicyclo[3.2.2]nonan-4-one: Another closely related compound, differing by the position of the carbonyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and the position of the nitrogen atom, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-azabicyclo[3.2.2]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-5-7-1-3-9(6-8)4-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMDCCKFBJQYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623770 | |
| Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473795-47-0 | |
| Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper mentions that 1-azabicyclo[3.2.2]nonan-3-one readily undergoes deuterium exchange at the C3 position. What does this suggest about the structure of this compound?
A1: The rapid deuterium exchange at the C3 position of this compound in the presence of MeOD suggests that the ketone exists in equilibrium with its enol tautomer. This enol form has a more acidic hydrogen at the C3 position, which is easily replaced by deuterium from the solvent. This easy enolization is a key chemical property of this compound [].
Q2: The synthesis described in the paper utilizes cinchonine and cinchonidine as starting materials. Why are these specific molecules chosen for this reaction?
A2: Cinchonine and cinchonidine are naturally occurring quinoline alkaloids that possess the desired azabicyclic ring system required for the target molecule. Their use as starting materials provides a chiral pool approach, meaning the existing chirality in these molecules is exploited to control the stereochemistry of the final product, leading to enantiopure 1-azabicyclo[3.2.2]nonanes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)


